Chemical structure and properties of 3-Methoxy-estra-2,5(10)-dien-17-ol
Chemical structure and properties of 3-Methoxy-estra-2,5(10)-dien-17-ol
An In-depth Technical Guide to 3-Methoxy-estra-2,5(10)-dien-17-ol
This guide provides a comprehensive technical overview of 3-Methoxy-estra-2,5(10)-dien-17-ol, a synthetic steroid derivative of significant interest in endocrine research. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, and biological activity, with a focus on its interaction with estrogen receptors.
Introduction and Compound Identification
3-Methoxy-estra-2,5(10)-dien-17-ol, also known by its CAS Number 1091-93-6, is a synthetic 17-hydroxy steroid.[1] It is structurally related to estradiol, the primary female sex hormone, but with key modifications: the A-ring is a non-aromatic diene, and the hydroxyl group at position 3 is replaced by a methoxy ether. These alterations significantly influence its chemical properties and biological interactions. The compound is primarily utilized as a research chemical to investigate estrogen signaling pathways and receptor dynamics. It is also classified as a potential endocrine disrupting compound.[1]
Chemical Structure and Stereochemistry
The structural integrity of 3-Methoxy-estra-2,5(10)-dien-17-ol is defined by its steroidal four-ring core and specific functional group orientations.
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IUPAC Name : (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol.[1]
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Molecular Formula : C₁₉H₂₈O₂.[2]
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Molecular Weight : 288.42 g/mol .[3]
The molecule features a gonane nucleus with double bonds between C2-C3 and C5-C10. A methoxy group is attached at C3, and a hydroxyl group is in the beta-orientation at C17, denoted as 17β-ol. This specific stereochemistry is crucial for its biological activity, as the orientation of the 17-hydroxyl group is a key determinant for binding to steroid receptors.
Caption: Chemical structure of 3-Methoxy-estra-2,5(10)-dien-17β-ol.
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, formulation, and experimental application. The methoxy group and the reduced A-ring contribute to increased lipophilicity compared to estradiol.
| Property | Value | Unit |
| Melting Point | 111-113.5 | °C |
| Boiling Point | 437.1 | °C at 760 mmHg |
| Density | 1.11 | g/cm³ |
| Flash Point | 192.3 | °C |
| Refractive Index | 1.564 | - |
| XLogP3 | 4.204 | - |
| PSA (Polar Surface Area) | 29.46 | Ų |
| (Data sourced from Echemi and PubChem)[1][2] |
Synthesis and Characterization
Synthetic Pathway: Birch Reduction
A common and effective method for synthesizing 3-Methoxy-estra-2,5(10)-dien-17-ol is the Birch reduction of an aromatic precursor, such as estradiol 3-methyl ether (mestranol). This reaction selectively reduces the aromatic A-ring.
Causality of Experimental Choices:
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Starting Material: Estradiol 3-methyl ether is chosen because the methoxy group is an electron-donating group that activates the ring for this specific reduction pattern and protects the 3-hydroxyl position.
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Reaction: The Birch reduction is ideal for converting aromatic rings into 1,4-dienes. The use of sodium or lithium in liquid ammonia provides the solvated electrons necessary for the reduction.
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Solvent System: Liquid ammonia serves as both the solvent and the source of protons (after protonation by an alcohol). An alcohol like ethanol is added as a proton source to quench the radical anion intermediates, preventing further reduction. The low temperature (-78 °C) is critical to maintain the ammonia as a liquid and control the reaction's exothermicity.
Caption: General workflow for the synthesis via Birch reduction.
Experimental Protocol: Birch Reduction
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Preparation: Set up a three-neck flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
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Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask. Condense anhydrous liquid ammonia (approx. 150 mL for a 5g scale reaction) into the flask at -78 °C (dry ice/acetone bath).
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Substrate Addition: Dissolve estradiol 3-methyl ether (1 equivalent) in a minimal amount of THF and add it to the reaction mixture.
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Reduction: Add small pieces of sodium metal (2.5-3 equivalents) to the stirring solution until a persistent deep blue color is observed, indicating the presence of solvated electrons.
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Reaction Monitoring: Maintain the reaction at -78 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Quenching: Slowly add absolute ethanol to quench the reaction until the blue color disappears.
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Work-up: Remove the cooling bath and allow the ammonia to evaporate overnight in a fume hood. Carefully add water to the residue and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.
Analytical Characterization
To validate the structure and purity of the synthesized compound, a suite of spectroscopic methods is employed.
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¹H NMR: Expected signals would include a singlet around 3.4-3.6 ppm for the methoxy (-OCH₃) protons, signals in the vinylic region (4.5-5.5 ppm) for the diene protons, a triplet around 3.7 ppm for the proton at C17, and a singlet around 0.8-0.9 ppm for the C18 methyl group.
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¹³C NMR: The spectrum should show distinct peaks for the methoxy carbon (~55 ppm), the vinylic carbons (100-140 ppm), the C17 carbon bearing the hydroxyl group (~80 ppm), and the C13 and C18 carbons.
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Infrared (IR) Spectroscopy: Key absorption bands would be a broad peak around 3300-3500 cm⁻¹ (O-H stretch), C-O stretching around 1050-1150 cm⁻¹, and C=C stretching around 1650 cm⁻¹.
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should exhibit a molecular ion peak [M]⁺ at m/z 288, corresponding to the molecular weight of the compound.
Biological Activity and Mechanism of Action
The primary documented biological activity of 3-Methoxy-estra-2,5(10)-dien-17-ol relates to its influence on estrogen receptor (ER) expression. Research has shown that it can up-regulate both estrogen receptor-alpha (ER-α) and estrogen receptor-beta (ER-β) in a time-dependent manner.[3][4]
This activity was observed in skin fibroblasts from postmenopausal women, where the compound led to a significant increase in the mRNA expression of both receptor subtypes.[3] A key finding is that it also causes a time-dependent decrease in the ER-β/ER-α ratio.[3][4]
Mechanism of Action: The precise mechanism is not fully elucidated, but it is hypothesized that the compound interacts with cellular machinery to modulate the transcription of the ESR1 and ESR2 genes, which code for ER-α and ER-β, respectively. The altered receptor ratio can have profound effects on cellular responses to endogenous or exogenous estrogens, making this compound a valuable tool for studying the differential roles of ER subtypes in tissues like the skin.
Caption: Proposed mechanism for altering Estrogen Receptor ratios.
Safety, Handling, and Storage
As a biologically active compound, 3-Methoxy-estra-2,5(10)-dien-17-ol requires careful handling.
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Hazard Classification: It is classified with GHS warnings for reproductive toxicity (Category 2) and is suspected of damaging fertility or the unborn child.[2] It may also cause harm to breast-fed children and is very toxic to aquatic life with long-lasting effects.[2]
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Precautionary Measures:
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Obtain, read, and follow all safety instructions before use (P203).[2]
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Do not breathe dust, fume, gas, mist, vapors, or spray (P260).[2]
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Avoid contact during pregnancy and while nursing (P263).[2]
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Wear protective gloves, clothing, and eye/face protection (P280).[2]
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Avoid release to the environment (P273).[2]
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Storage: The compound should be stored locked up (P405) in a cool, dry place, typically at -20°C for long-term stability.[2][3] For maximum product recovery, it is recommended to centrifuge the vial before opening.[3]
Conclusion
3-Methoxy-estra-2,5(10)-dien-17-ol is a valuable synthetic steroid for scientific investigation. Its unique structure, resulting from the partial reduction of the aromatic A-ring of an estradiol precursor, confers distinct chemical and biological properties. Its demonstrated ability to modulate the expression and ratio of estrogen receptor subtypes makes it a critical tool for researchers in endocrinology, dermatology, and drug development who seek to understand the nuanced roles of ER-α and ER-β in health and disease. Proper synthesis, characterization, and handling are paramount to ensuring reliable and safe experimental outcomes.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101963, 3-Methoxyestra-2,5(10)-dien-17beta-ol. Retrieved from [Link]
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NIST. (n.d.). Estra-1,3,5(10)-trien-17-ol, 3-methoxy-, (17β)-. NIST Chemistry WebBook. Retrieved from [Link]
